8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline
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Overview
Description
- It belongs to the quinoline family and contains a quinoline ring substituted with a trimethylsilylmethylthio group at the 8-position.
- Quinolines are heterocyclic aromatic compounds commonly found in natural products, pharmaceuticals, and agrochemicals.
8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline: is a chemical compound with the molecular formula C10H9N and a molecular weight of 143.1852 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of 8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline involves various methods, including cyclization reactions. One common approach is the reaction of 8-bromoquinoline with trimethylsilylmethylthiolate.
Reaction Conditions: The reaction typically occurs under basic conditions, and the trimethylsilylmethylthiolate acts as the nucleophile.
Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory for research purposes.
Chemical Reactions Analysis
Reactivity: 8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and the substituents present.
Scientific Research Applications
Chemistry: Researchers study 8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline as a model compound for understanding quinoline reactivity and heterocyclic chemistry.
Biology and Medicine: Although not widely explored, its potential biological activities (e.g., antimicrobial, antitumor) warrant further investigation.
Industry: Its applications in industry are limited due to its specialized nature.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with cellular targets or enzymes due to its unique structure.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other quinoline derivatives, such as 8-methylquinoline, 8-chloroquinoline, and 8-nitroquinoline, share structural similarities.
Uniqueness: The trimethylsilylmethylthio substitution at the 8-position distinguishes 8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline from its counterparts.
Properties
CAS No. |
157252-45-4 |
---|---|
Molecular Formula |
C13H17NSSi |
Molecular Weight |
247.43 g/mol |
IUPAC Name |
trimethyl(quinolin-8-ylsulfanylmethyl)silane |
InChI |
InChI=1S/C13H17NSSi/c1-16(2,3)10-15-12-8-4-6-11-7-5-9-14-13(11)12/h4-9H,10H2,1-3H3 |
InChI Key |
QKYYZQFYYBKLJU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CSC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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